
Canagliflozin-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canagliflozin-D6 is a deuterated form of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium substitution in this compound enhances its metabolic stability and pharmacokinetic profile, making it a valuable compound for research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Canagliflozin-D6 involves multiple steps, starting with the preparation of the core structure followed by the introduction of deuterium atoms. The key steps include:
Formation of the Core Structure: The core structure of canagliflozin is synthesized through a series of reactions involving the coupling of a thiophene derivative with a fluorophenyl group.
Deuterium Substitution: Deuterium atoms are introduced using deuterated reagents under specific conditions to replace hydrogen atoms in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.
Purification: Advanced purification techniques such as chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Canagliflozin-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which are studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Canagliflozin-D6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of canagliflozin in biological matrices.
Biology: Studied for its effects on glucose metabolism and renal function.
Medicine: Investigated for its potential therapeutic benefits in treating type 2 diabetes and related complications.
Industry: Utilized in the development of new SGLT2 inhibitors with improved pharmacokinetic profiles.
Mecanismo De Acción
Canagliflozin-D6 exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine. The molecular targets and pathways involved include:
SGLT2 Inhibition: Blocking the SGLT2 co-transporter reduces blood glucose levels.
Renal Glucose Excretion: Enhanced glucose excretion helps in managing hyperglycemia.
Cardiovascular Benefits: Reduction in blood glucose levels also contributes to cardiovascular health.
Comparación Con Compuestos Similares
Empagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Dapagliflozin: Known for its efficacy in reducing blood glucose levels.
Finerenone: Although not an SGLT2 inhibitor, it is used for comparison in studies involving chronic kidney disease and type 2 diabetes.
Propiedades
Fórmula molecular |
C24H25FO5S |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6R)-2-[3-[dideuterio-[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D,11D2 |
Clave InChI |
XTNGUQKDFGDXSJ-PEAQIUCLSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)C([2H])([2H])C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] |
SMILES canónico |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


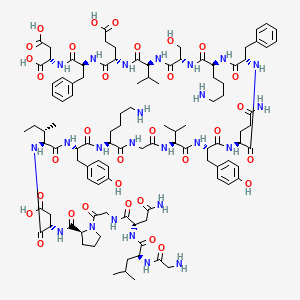
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
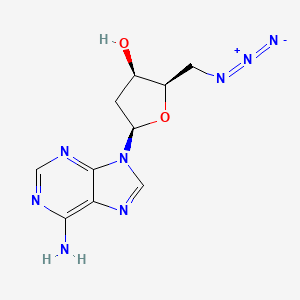
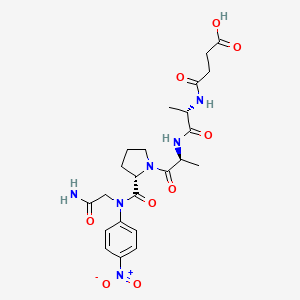
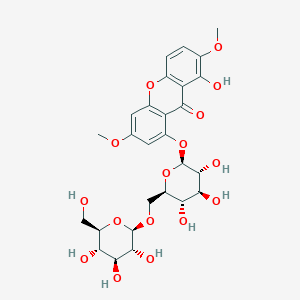
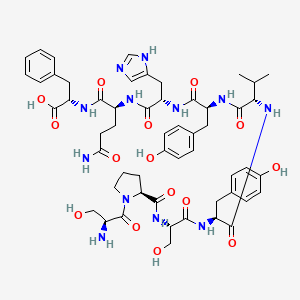
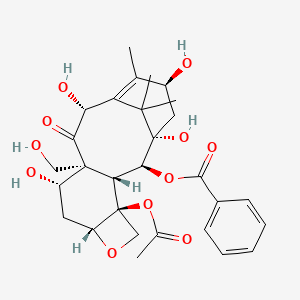
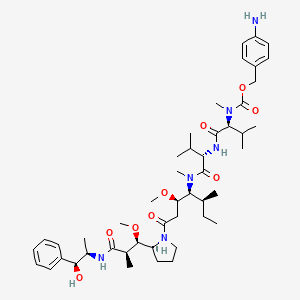
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)

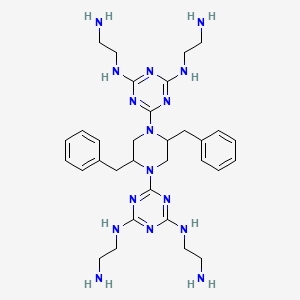
![(2S,4R)-1-[(2S)-2-[[2-[2-[4-[5-[(5S)-3-(3-chloro-4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrimidin-2-yl]piperazin-1-yl]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12394070.png)

